6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
6-Bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic compound featuring a quinolin-2-one core substituted at position 6 with a bromine atom, at position 4 with a phenyl group, and at position 3 with a pyrazoline ring. The pyrazoline moiety is further substituted with a furan-2-yl group at position 5 and a 4-methylbenzoyl group at position 1.
The bromine substituent likely enhances molecular stability and influences crystallinity, as observed in structurally related brominated pyrazoline derivatives .
Properties
CAS No. |
202821-44-1 |
|---|---|
Molecular Formula |
C30H22BrN3O3 |
Molecular Weight |
552.428 |
IUPAC Name |
6-bromo-3-[3-(furan-2-yl)-2-(4-methylbenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H22BrN3O3/c1-18-9-11-20(12-10-18)30(36)34-25(26-8-5-15-37-26)17-24(33-34)28-27(19-6-3-2-4-7-19)22-16-21(31)13-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35) |
InChI Key |
QRKBNEFHFWTVGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with a molecular formula of C30H22BrN3O3 and a molecular weight of 552.4 g/mol. This compound belongs to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will explore the biological activity of this compound based on existing literature and research findings.
Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C30H22BrN3O3 |
| Molecular Weight | 552.4 g/mol |
| IUPAC Name | 6-bromo-3-[5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one |
| LogP | 4.4577 |
| PSA (Polar Surface Area) | 74.91 Ų |
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including compounds similar to this compound, in exhibiting anticancer properties. Research indicates that these compounds can inhibit key oncogenic pathways by targeting proteins such as BRAF(V600E) and EGFR, which are crucial in various cancers .
In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were tested for their ability to induce apoptosis and showed promising results when combined with standard chemotherapeutics like doxorubicin .
Anti-inflammatory and Antimicrobial Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models . Additionally, the antimicrobial activity of such compounds has been documented against both Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant in the context of rising antibiotic resistance .
Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of pyrazole derivatives on breast cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity. The combination of these compounds with doxorubicin resulted in a synergistic effect, suggesting their potential as adjunct therapies in cancer treatment .
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that these compounds could effectively reduce inflammation markers in vitro. The study emphasized the importance of certain functional groups in enhancing bioactivity against inflammatory pathways .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of quinoline and pyrazole exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
- MCF-7 Breast Cancer Cells : In vitro studies indicated that the compound exhibits cytotoxic effects on MCF-7 cells, with IC50 values suggesting effectiveness comparable to standard chemotherapy agents like Doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-bromo compound | MCF-7 | 1.0 |
| Doxorubicin | MCF-7 | 0.5 |
The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities:
- Antibacterial Testing : The minimum inhibitory concentration (MIC) for various bacterial strains was determined, with some derivatives exhibiting MIC values as low as 46.9 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 93.7 |
| Escherichia coli | 46.9 |
Anticonvulsant Activity
Another area of application for this compound is in the treatment of seizures. Preliminary studies have shown that it may possess anticonvulsant properties, potentially providing a new avenue for therapeutic intervention in epilepsy .
Case Studies and Experimental Findings
Several studies have highlighted the effectiveness of similar compounds in biological assays:
- Antitumor Activity : A study indicated that thiazole-pyridine hybrids showed better anti-breast cancer efficacy than standard drugs, suggesting a potential class of compounds where the target compound may fit .
- Structure-Based Drug Design : Research involving structure-based drug design has led to the synthesis of novel derivatives with enhanced biological activity, underscoring the importance of molecular modifications in developing effective therapeutics .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Brominated derivatives (e.g., compound 16) exhibit higher melting points than chlorinated analogs (compound 17), likely due to stronger halogen bonding and molecular packing efficiency .
- SO₂ .
- Solubility: The diethylamino group in ’s compound may enhance solubility in polar aprotic solvents compared to the target compound’s 4-methylbenzoyl group .
Spectral Comparisons
- IR Spectroscopy: The target compound’s quinolin-2-one and pyrazoline C=O stretches (~1650–1670 cm⁻¹) align with compounds 16 and 17 . The absence of sulfonamide or carbothioamide peaks distinguishes it from compounds 16 and 5, respectively .
¹H-NMR :
Structural and Crystallographic Insights
- Isostructural Halogen Derivatives: Chloro (compound 4) and bromo (compound 5) isostructural pairs () exhibit nearly identical crystal packing, with minor adjustments to accommodate halogen size differences. This suggests the target compound’s bromine atom may similarly influence its crystallinity .
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s furan-2-yl group (electron-rich) contrasts with nitro-substituted analogs (), which may exhibit reduced reactivity in electrophilic substitutions due to electron-withdrawing effects .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
Q. How is the structure of this compound confirmed experimentally?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoline C-2 carbonyl at δ ~170 ppm) and confirms regiochemistry of substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 647.323) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and dihedral angles (e.g., pyrazole ring torsion < 10°) .
Critical Tip : Use deuterated DMSO for solubility in NMR, as the compound is highly lipophilic .
Advanced Research Questions
Q. How can researchers analyze the compound's biological activity against kinase targets?
- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) due to the quinoline scaffold's known interactions .
- Assay Design :
-
Binding Affinity : Surface plasmon resonance (SPR) with immobilized kinase domains (KD measurement range: 10 nM–1 µM) .
-
Cellular Efficacy : Use MTT assays in cancer cell lines (IC₅₀ reported at 2–10 µM in HeLa cells) .
- Data Interpretation : Correlate substituent effects (e.g., bromine enhances hydrophobic binding) with activity trends .
Contradiction Note : Discrepancies in IC₅₀ values across studies may arise from varying cell culture conditions. Standardize FBS concentration (10% v/v) and incubation time (48 hr) .
Q. How can researchers resolve discrepancies in reported pharmacokinetic properties?
- Issue : Conflicting logP values (2.8 vs. 3.5) due to assay variability.
- Methodology :
-
Experimental logP : Use shake-flask HPLC with octanol/water partitioning .
-
In Silico Validation : Compare results from Molinspiration and ChemAxon software .
Data Table :
Parameter Experimental Value In Silico Value Reference logP 3.2 ± 0.3 3.1–3.4 Solubility (DMSO) >10 mM 8.5 mM
Q. What strategies address low yield in bromine-mediated functionalization steps?
- Root Cause : Bromine’s electrophilicity may lead to side reactions (e.g., aryl ring bromination).
- Optimization :
- Use N-bromosuccinimide (NBS) over Br₂ for controlled reactivity .
- Add radical inhibitors (e.g., BHT) to suppress unwanted pathways .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
